Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate
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Overview
Description
Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate is an organic compound with a complex structure that includes a tert-butyl group, a dimethyl ketone, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4,4-dimethyl-3-oxopentyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often include rigorous purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction can produce an alcohol.
Scientific Research Applications
Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-ethylcarbamate
- Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-propylcarbamate
Uniqueness
Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the dimethyl ketone moiety contributes to its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)10(15)8-9-14(7)11(16)17-13(4,5)6/h8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZFDISYGOOPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCN(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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